N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 2377030-74-3
VCID: VC4787933
InChI: InChI=1S/C20H21NO2/c1-5-16-8-7-14(3)19(13-16)20(22)21-15(4)17-9-11-18(12-10-17)23-6-2/h1,7-13,15H,6H2,2-4H3,(H,21,22)
SMILES: CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C
Molecular Formula: C20H21NO2
Molecular Weight: 307.393

N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide

CAS No.: 2377030-74-3

Cat. No.: VC4787933

Molecular Formula: C20H21NO2

Molecular Weight: 307.393

* For research use only. Not for human or veterinary use.

N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide - 2377030-74-3

Specification

CAS No. 2377030-74-3
Molecular Formula C20H21NO2
Molecular Weight 307.393
IUPAC Name N-[1-(4-ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide
Standard InChI InChI=1S/C20H21NO2/c1-5-16-8-7-14(3)19(13-16)20(22)21-15(4)17-9-11-18(12-10-17)23-6-2/h1,7-13,15H,6H2,2-4H3,(H,21,22)
Standard InChI Key ZFMNXLBTIIWMPR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide is characterized by the following properties:

PropertyValue
CAS Number2377030-74-3
Molecular FormulaC₂₀H₂₁NO₂
Molecular Weight307.39 g/mol
IUPAC NameN-(1-(4-ethoxyphenyl)ethyl)-5-ethynyl-2-methylbenzamide
InChI KeyZFMNXLBTIIWMPR-UHFFFAOYSA-N
SMILESCCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C

The compound features:

  • A benzamide backbone with a methyl group at position 2 and an ethynyl group at position 5.

  • An N-substituted 1-(4-ethoxyphenyl)ethyl group, introducing steric bulk and potential hydrophobic interactions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step process, as inferred from analogous FAK inhibitors :

  • Preparation of 5-ethynyl-2-methylbenzamide:

    • Derived from 2-methyl-5-iodobenzamide via Sonogashira coupling with acetylene .

  • Coupling with 1-(4-ethoxyphenyl)ethylamine:

    • Amide bond formation using carbodiimide-based agents (e.g., EDC, HOBt) under inert conditions .

Example Protocol (adapted from ):

  • React 5-ethynyl-2-methylbenzamide (1.0 equiv) with 1-(4-ethoxyphenyl)ethylamine (1.2 equiv) in dichloromethane.

  • Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) at 0°C, then stir at room temperature for 12–24 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1) to yield the target compound (∼65% yield).

Analytical Validation

  • Purity: ≥95% (HPLC, UV detection at 254 nm) .

  • Storage: Stable at -20°C under inert atmosphere for >2 years .

Physicochemical Properties

Predicted properties using computational tools (SwissADME, PubChem):

PropertyValue
LogP (octanol-water)3.8 ± 0.5
Water Solubility0.02 mg/mL (25°C)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area46.7 Ų

Key Observations:

  • Moderate lipophilicity (LogP ~3.8) suggests membrane permeability.

  • Low aqueous solubility necessitates formulation enhancements (e.g., nanocarriers) for bioavailability .

Pharmacological Activity

Mechanism of Action

Structural analogs (e.g., FAK inhibitors) indicate potential kinase inhibition:

  • FAK Inhibition: Disrupts focal adhesion signaling, reducing cancer cell migration and survival .

  • VEGFR3 Interaction: May inhibit angiogenesis by blocking VEGF-mediated pathways .

In Vitro Studies

  • Antiproliferative Activity: Analogous compounds show IC₅₀ values of 1–10 µM against EGFR-mutant NSCLC cells .

  • Selectivity: Preferential inhibition of NEK4 (IC₅₀ ~1 µM) over other kinases (e.g., EGFR, HER2) .

Applications in Drug Development

Oncology

  • Targeted Therapy: Potential FAK/VEGFR3 dual inhibitor for metastatic cancers .

  • Combination Regimens: Synergy with checkpoint inhibitors or chemotherapeutics hypothesized.

Chemical Probes

  • Tool compound for studying kinase signaling pathways in cell migration assays .

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